3,4-Dimethoxybenzyl isocyanate

描述

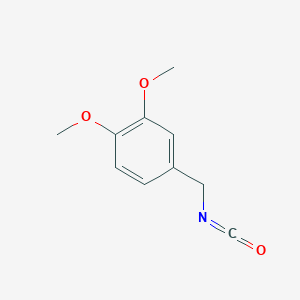

3,4-Dimethoxybenzyl isocyanate is an organic compound with the molecular formula C10H11NO3 It is characterized by the presence of an isocyanate functional group (N=C=O) attached to a benzyl group substituted with two methoxy groups at the 3 and 4 positions

准备方法

Synthetic Routes and Reaction Conditions

3,4-Dimethoxybenzyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzylamine with phosgene (COCl2) under controlled conditions. This reaction proceeds via the formation of a carbamoyl chloride intermediate, which subsequently rearranges to form the isocyanate .

Another method involves the oxidation of 3,4-dimethoxybenzyl isonitrile using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride. This process is efficient and yields high-purity isocyanate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale phosgenation processes. Due to the hazardous nature of phosgene, stringent safety measures and specialized equipment are required to ensure safe handling and production .

化学反应分析

Types of Reactions

3,4-Dimethoxybenzyl isocyanate undergoes various chemical reactions, including:

Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

Hydrolysis: Reacts with water to form carbamic acid, which decomposes to yield an amine and carbon dioxide.

Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Alcohols and Amines: React with isocyanates to form urethanes and ureas under mild conditions.

Water: Hydrolysis of isocyanates is catalyzed by tertiary amines.

Oxidizing Agents: DMSO and trifluoroacetic anhydride are used for oxidation reactions.

Major Products Formed

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Amines and Carbon Dioxide: Formed from hydrolysis.

科学研究应用

While the query specifies "3,4-Dimethoxybenzyl isocyanate," the provided search results primarily discuss "2,4-Dimethoxybenzyl isocyanate" (DMBC). DMBC is a compound with several applications in scientific research, medicinal chemistry, and industrial settings.

Scientific Research Applications

- Chemistry DMBC serves as a building block in chemical synthesis.

- Antimicrobial Activity: DMBC derivatives exhibit antibacterial properties, enhancing the activity of aminoglycosides against resistant bacterial strains.

- Protein Modification: DMBC is used to modify proteins to study protein interactions and functions, which is valuable in understanding cellular mechanisms and drug interactions.

- Potential Drug Development: Its reactivity allows for the design of novel drugs targeting various biological pathways, with derivatives showing promise in enhancing the efficacy of existing antibiotics.

Case Study: Antibacterial Efficacy

One study demonstrated that DMBC derivatives improved the antibacterial activity of aminoglycosides like tobramycin against resistant strains by allowing for better binding affinity to bacterial ribosomes, which enhances the overall therapeutic effect.

Occupational Exposure Study

A case-referent study examined the effects of isocyanate exposure, including DMBC, on occupational asthma. The results indicated that even low concentrations could trigger respiratory issues, emphasizing the need for safety measures when handling such compounds in industrial settings.

Isocyanates

Diisocyanates, characterized by two NCO groups, are monomers used to create polyurethane polymers . Isocyanates like MDI (methyl diphenyl diisocyanate) are used to produce rigid polyurethane foams, which are good thermal insulators used in freezers, refrigerators, and buildings . They are also utilized as industrial-strength adhesives . Isocyanates, including MDI, are allergens and sensitizers, requiring strict engineering controls and personal protective equipment during handling .

Reactions of Isocyanates

Isocyanates can undergo various reactions [6, 7]:

- Self-Reactions: Isocyanates can undergo dimerization, trimerization, or catalyzed cyclization .

- Nucleophilic Additions: Isocyanates react with nucleophiles like water, alcohols, amines, and thiolates .

- Curtius Rearrangement: Isocyanates are key intermediates in the Curtius rearrangement, which converts a carboxylic acid into an amine .

Other Isocyanate Applications

Modified isocyanate compositions can be used in high solids coating compositions like paints and molding compositions for injection molding processes. They can also be used as blowing agents to produce solid foamed products like polyurethane foam . Organic phosphorus-containing compounds can modify isocyanates for uses as emulsifiers, dispersants, clay stabilizing aids in drilling mud, water repellants for wood, herbicides, pesticides, corrosion inhibitors in lubricants, and anti-wear agents .

Safety Considerations

Exposure to isocyanates can occur through skin absorption . A study involving workers producing industrial flooring panels with isocyanate-based adhesive (MDI) showed that wearing polyester gloves, instead of leather gloves, significantly reduced worker exposure .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Significant activity against resistant bacterial strains through modifications. |

| Protein Modification | Used to study protein interactions and functions effectively. |

| Drug Development Potential | Promising candidate for developing new therapeutic agents targeting specific pathways. |

作用机制

The mechanism of action of 3,4-dimethoxybenzyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various products depending on the nucleophile involved. The molecular targets and pathways include the formation of urethanes, ureas, and carbamic acids .

相似化合物的比较

Similar Compounds

2,4-Dimethoxybenzyl isocyanate: Similar structure but with methoxy groups at the 2 and 4 positions.

3,4-Dimethylbenzyl isocyanate: Similar structure but with methyl groups instead of methoxy groups.

Phenyl isocyanate: Lacks methoxy groups but has a similar isocyanate functional group.

Uniqueness

3,4-Dimethoxybenzyl isocyanate is unique due to the presence of methoxy groups, which can influence its reactivity and solubility. These substituents can also affect the compound’s interactions with other molecules, making it distinct from its analogs .

生物活性

3,4-Dimethoxybenzyl isocyanate (DMBC) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula and is characterized by the presence of an isocyanate functional group. The compound exhibits a moderate level of lipophilicity, which influences its bioavailability and interaction with biological systems.

Biological Activities

1. Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. A study published in Organic Letters demonstrated that derivatives of benzyl isocyanates exhibit enhanced activity against various bacterial strains, including Gram-positive bacteria. The activity was attributed to the electrophilic nature of the isocyanate group, which can react with nucleophilic sites in microbial cells, disrupting cellular functions .

2. Anticancer Potential

The anticancer properties of DMBC have been explored in several studies. In vitro assays have shown that DMBC can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 20 | ROS generation and mitochondrial dysfunction |

The biological activity of DMBC can be attributed to several key mechanisms:

- Electrophilic Reactivity: The isocyanate group reacts with thiol and amino groups in proteins, potentially leading to enzyme inhibition or modification of signaling pathways.

- Oxidative Stress Induction: DMBC has been shown to increase ROS levels within cells, contributing to oxidative damage and apoptosis.

- Cell Cycle Arrest: Studies suggest that DMBC can induce cell cycle arrest in the G2/M phase, further inhibiting cancer cell proliferation .

Toxicological Considerations

While exploring the biological activities of DMBC, it is crucial to consider its toxicological profile. Isocyanates are known for their potential respiratory sensitization and carcinogenic effects based on analogies with other aromatic isocyanates like TDI (toluene diisocyanate). Animal studies have indicated that prolonged exposure can lead to pulmonary toxicity and other adverse effects .

Case Studies

Several case studies highlight the therapeutic potential and safety concerns associated with this compound:

- Case Study 1: A study involving a series of benzyl isocyanates demonstrated their efficacy against resistant bacterial strains. DMBC was among the most potent compounds tested, showing a significant reduction in bacterial viability at low concentrations .

- Case Study 2: In a preclinical model for breast cancer, DMBC administration resulted in tumor regression and increased survival rates in mice treated with this compound compared to control groups .

属性

IUPAC Name |

4-(isocyanatomethyl)-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-13-9-4-3-8(6-11-7-12)5-10(9)14-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMDAJLTEKDQBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN=C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640600 | |

| Record name | 4-(Isocyanatomethyl)-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87665-57-4 | |

| Record name | 4-(Isocyanatomethyl)-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethoxybenzyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。